1,3,5-Tris(2-carboxyphenyl)benzene
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Overview
Description
1,3,5-Tris(2-carboxyphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three 2-carboxyphenyl groups. This compound is known for its unique structural properties, which make it a valuable building block in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(2-carboxyphenyl)benzene is DNA . It binds to DNA by groove binding . This compound has also been used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .
Mode of Action
This compound: interacts with its targets, primarily DNA, through groove binding . This binding is significant and results in the unwinding of the DNA helix .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Given its use in the construction of mofs, it can be inferred that it may have good stability and potential for controlled release
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the unwinding of the DNA helix . This could potentially interfere with the normal functioning of the cell, leading to various downstream effects. In addition, it has been investigated as a promising anticancer drug against breast and cervical cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Given its use in the construction of mofs, it can be inferred that it may have good stability under various conditions
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(2-carboxyphenyl)benzene has been used in the synthesis of metal-organic frameworks (MOFs), which have shown strong fluorescence emission ability . The compound’s functionalization and modification have been realized with amine and hydroxy groups .
Cellular Effects
The current study investigated the promising anticancer drug this compound against breast and cervical cancer cell lines .
Molecular Mechanism
This compound binds to DNA by groove binding . The binding of this compound to DNA was found to be significant, which unwinds the DNA helix .
Temporal Effects in Laboratory Settings
The functionalization and modification of the ligand this compound have been realized with amine and hydroxy groups . Three new Cd (II) compounds based on R-H3BTB ligands (R = –NH2 and –OH) have been synthesized and structurally characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(2-carboxyphenyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tris(bromomethyl)benzene with 2-carboxyphenylboronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures around 100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-carboxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,3,5-Tris(2-carboxyphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a ligand in biological systems and its interactions with proteins and nucleic acids.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, such as porous materials for gas storage and separation technologies.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with carboxyphenyl groups at the 4-position. Known for its use in MOFs and gas adsorption applications.
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris(2-carboxyphenyl)benzene, used in various organic synthesis reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of carboxyl groups, used in the synthesis of polymers and advanced materials.
Uniqueness
This compound is unique due to the position of its carboxyphenyl groups, which influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical behavior and applications compared to its analogs.
Properties
IUPAC Name |
2-[3,5-bis(2-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26(30)31)15-18(14-16)21-9-3-6-12-24(21)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAJWMFPXLZPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3C(=O)O)C4=CC=CC=C4C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955050-88-1 |
Source
|
Record name | 955050-88-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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